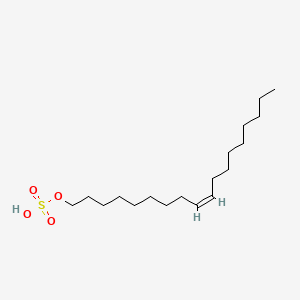

Oleyl sulfate

Description

Properties

CAS No. |

7747-53-7 |

|---|---|

Molecular Formula |

C18H36O4S |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

[(Z)-octadec-9-enyl] hydrogen sulfate |

InChI |

InChI=1S/C18H36O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h9-10H,2-8,11-18H2,1H3,(H,19,20,21)/b10-9- |

InChI Key |

ZUBJEHHGZYTRPH-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Oleyl Sulfate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of oleyl sulfate (B86663), with a primary focus on its sodium salt, sodium oleyl sulfate (SOS). An anionic surfactant with significant utility in various research and development sectors, understanding its fundamental characteristics is paramount for its effective application. This document details its properties, experimental protocols for their determination, and its roles in drug delivery and nanoparticle formulation.

Core Physicochemical Properties

This compound's amphiphilic nature, stemming from a long, unsaturated oleyl hydrocarbon tail and a polar sulfate head group, dictates its behavior in aqueous solutions and at interfaces. The presence of a cis-double bond in the C18 oleyl chain introduces a kink, which sterically hinders dense packing and influences its aggregation behavior, distinguishing it from its saturated counterparts like sodium stearyl sulfate.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and its sodium salt.

Table 1: General Physicochemical Properties of this compound and Sodium this compound

| Property | This compound | Sodium this compound |

| Molecular Formula | C₁₈H₃₆O₄S | C₁₈H₃₅NaO₄S |

| Molecular Weight | 348.5 g/mol | 370.5 g/mol |

| Synonyms | Ditalan ots, 9-Octadecenyl sulfate, Oleyl hydrogen sulfate | Oleyl sodium sulfate, Sodium (Z)-octadec-9-enyl sulfate |

| Charge | Anionic | Anionic |

Table 2: Micellar and Interfacial Properties of Sodium this compound

| Property | Value | Conditions |

| Critical Micelle Concentration (CMC) | 0.028 mmol/L | High-purity (SOS-95) in water at 25°C |

| Surface Tension at CMC (γcmc) | 31.96 mN/m | High-purity (SOS-95) in water at 25°C |

| Krafft Point | Not explicitly defined, but above room temperature for similar long-chain sulfates | In aqueous solution |

Key Physicochemical Concepts

Critical Micelle Concentration (CMC)

The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. This is a critical parameter as many of the functional properties of surfactants, such as solubilization and detergency, are most effective at or above the CMC. For sodium this compound, the presence of the double bond in its hydrophobic tail leads to a lower CMC compared to its saturated analogue, sodium stearyl sulfate, indicating a greater efficiency in micelle formation.

Krafft Point

The Krafft point (or Krafft temperature) is the temperature at which the solubility of an ionic surfactant equals its critical micelle concentration. Below the Krafft point, the surfactant's solubility is low, and it exists primarily in a crystalline or hydrated form. Above this temperature, the solubility increases significantly due to the formation of micelles. For long-chain sulfates like sodium this compound, the Krafft point is typically above room temperature. This is an important consideration for its dissolution and application, as solutions may need to be warmed to achieve complete solubility and functionality.

Solubility

The solubility of sodium this compound in aqueous solutions is highly dependent on temperature, especially in relation to its Krafft point. To enhance its solubility, particularly at temperatures below the Krafft point, co-solvents such as ethanol (B145695) can be utilized. The pH of the solution can also influence solubility; in acidic conditions, the sulfate head group may become protonated, reducing its solubility.

Research Applications

The unique physicochemical properties of this compound make it a valuable tool in various research applications, most notably in drug delivery and material science.

Drug Delivery and Nanoparticle Formulation

Sodium this compound is employed as a stabilizer in the formulation of nanoparticulate drug delivery systems, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles. Its amphiphilic nature allows it to adsorb to the surface of these nanoparticles, providing electrostatic repulsion that prevents aggregation and enhances the stability of the colloidal dispersion. The concentration of sodium this compound can be modulated to control the final particle size and surface charge (zeta potential) of the nanoparticles, which are critical parameters for their in vivo performance.

Emulsion Polymerization

In emulsion polymerization, sodium this compound acts as an emulsifier, facilitating the formation and stabilization of polymer nanoparticles. It lowers the interfacial tension between the water-insoluble monomer and the aqueous phase, enabling the creation of a stable monomer emulsion. Above its CMC, it forms micelles that serve as loci for particle nucleation. The choice and concentration of sodium this compound can significantly impact the particle size, size distribution, and overall stability of the resulting latex.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC of an ionic surfactant like sodium this compound can be determined by monitoring a physical property of the solution as a function of surfactant concentration. A distinct break in the plotted data indicates the onset of micelle formation.

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles are larger and less mobile than the individual ions, and they bind some of the counter-ions.

Methodology:

-

Prepare a stock solution of sodium this compound in deionized water at a concentration significantly above the expected CMC.

-

Make a series of dilutions from the stock solution.

-

Measure the conductivity of each solution at a constant temperature.

-

Plot the specific conductivity against the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the graph.

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. Above the CMC, the concentration of free monomers in the bulk solution remains relatively constant, and thus the surface tension also plateaus.

Methodology:

-

Prepare a series of sodium this compound solutions of varying concentrations.

-

Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which the surface tension plot shows a sharp break and begins to level off.

Determination of the Krafft Point

Principle: The Krafft point is identified by observing the temperature at which a cloudy surfactant dispersion becomes a clear solution upon heating. This transition corresponds to a sharp increase in solubility as micelles begin to form.

Methodology:

-

Prepare a dispersion of sodium this compound in deionized water at a concentration above its solubility at room temperature (e.g., 1 wt%). The solution will appear cloudy.

-

Slowly heat the dispersion in a temperature-controlled water bath with gentle stirring.

-

Visually monitor the solution for clarity.

-

The Krafft point is the temperature at which the solution becomes completely clear.

Preparation of Solid Lipid Nanoparticles (SLNs)

Principle: This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method, where sodium this compound serves as a stabilizer.

Methodology:

-

Lipid Phase Preparation: Melt the solid lipid at a temperature 5-10°C above its melting point. If applicable, dissolve the lipophilic drug in the molten lipid.

-

Aqueous Phase Preparation: Dissolve sodium this compound in deionized water and heat to the same temperature as the lipid phase.

-

Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed to form a coarse oil-in-water emulsion.

-

Nanoparticle Formation: Sonicate the coarse emulsion using a probe sonicator to reduce the droplet size to the nanometer range.

-

Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

-

Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential.

Interaction with Biological Systems and Signaling Pathways

While extensive research exists on the cellular effects of anionic surfactants like sodium lauryl sulfate (SLS), specific data on the direct interaction of this compound with intracellular signaling pathways is limited. Studies on SLS have shown that it can interact with cell membranes, leading to increased membrane fluidity. This interaction can trigger a cascade of events, including an influx of intracellular calcium, which in turn can activate various signaling molecules and lead to the production of reactive oxygen species (ROS) and the secretion of inflammatory mediators.

Given the structural similarity, it can be hypothesized that this compound may also interact with cell membranes, potentially influencing membrane protein function and lipid-mediated signaling. However, the presence of the unsaturated bond in the oleyl chain may modulate the nature and extent of these interactions compared to saturated surfactants. Further research is required to elucidate the specific effects of this compound on cellular signaling pathways.

Conclusion

This compound is a versatile anionic surfactant with well-defined physicochemical properties that make it suitable for a range of research applications, particularly in the formulation of drug delivery systems and polymer nanoparticles. Its unique structural feature, the cis-double bond in its hydrophobic tail, governs its interfacial and aggregation behavior. A thorough understanding and characterization of its CMC and Krafft point are essential for its optimal use. While its direct impact on specific cellular signaling pathways remains an area for future investigation, its utility in formulating advanced materials for biomedical applications is well-established.

Synthesis and Characterization of Sodium Oleyl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium oleyl sulfate (B86663), an anionic surfactant with significant applications in pharmaceuticals, cosmetics, and research.[1][2] This document details the chemical pathways, experimental protocols, and analytical techniques required for the successful laboratory-scale production and validation of this compound. Emphasis is placed on methods that ensure high purity and preserve the crucial unsaturation in the oleyl chain.[1]

Synthesis of Sodium Oleyl Sulfate

The synthesis of sodium this compound is primarily achieved through the sulfation of oleyl alcohol.[1] The choice of sulfating agent is critical to the outcome of the reaction, particularly concerning the preservation of the carbon-carbon double bond in the oleyl group.[1][3] Common sulfating agents include sulfur trioxide complexes, chlorosulfonic acid, and sulfamic acid.[1] The use of sulfamic acid is often preferred as it allows for a high retention rate of the double bond.[1][4]

The synthesis process can be broadly divided into two main stages:

-

Sulfation: Oleyl alcohol is reacted with a sulfating agent to form oleyl hydrogen sulfate.

-

Neutralization: The resulting oleyl hydrogen sulfate is neutralized with a sodium base, typically sodium hydroxide (B78521), to yield sodium this compound.[1]

Chemical Reaction Pathway

The following diagram illustrates the reaction pathway for the synthesis of sodium this compound using oleyl alcohol and sulfamic acid.

Experimental Protocol: Synthesis via Sulfamic Acid

This protocol details a laboratory procedure for synthesizing sodium this compound with a high retention of the double bond.[1]

Materials and Equipment:

-

Reactants: Oleyl alcohol (reagent grade), Sulfamic acid (99%), Sodium hydroxide (50% solution), Urea (B33335) (optional catalyst), Absolute ethanol (B145695), Chloroform (B151607).[1]

-

Equipment: Round-bottom flask, magnetic stirrer with hotplate, condenser, dropping funnel, thermometer, pH meter or pH paper, rotary evaporator, Buchner funnel and flask.[1]

Procedure:

-

Reaction Setup: In a round-bottom flask, combine oleyl alcohol and sulfamic acid. A recommended molar ratio is 1:1.05 to 1:1.2 of oleyl alcohol to sulfamic acid.[1] A catalytic amount of urea (e.g., 0.05 molar equivalents) can be added to accelerate the reaction.[1]

-

Sulfation: Heat the mixture to 90-100°C with continuous stirring for 2-4 hours.[1]

-

Neutralization: After cooling the reaction mixture, slowly add sodium hydroxide solution while monitoring the pH. Continue addition until the pH is stable between 7.0 and 8.5. This reaction is exothermic and requires careful control.[1]

-

Isolation of Crude Product: Remove water from the mixture using a rotary evaporator to obtain the crude sodium this compound, which will also contain inorganic salts.[1]

-

Purification:

-

Dissolve the crude solid in a minimal amount of a warm 70:30 (v/v) ethanol-water mixture.[1]

-

Cool the solution to 0-5°C for several hours to precipitate the less soluble inorganic salts.[1]

-

Filter the cold solution using a Buchner funnel to remove the precipitated salts.[1]

-

Concentrate the filtrate using a rotary evaporator to remove the solvents. The resulting solid is the purified sodium this compound.[1]

-

Further washing with cold absolute ethanol or chloroform can be performed to remove residual impurities.[1]

-

-

Drying: Dry the final product under vacuum to a constant weight.[3]

Synthesis Workflow

The following diagram outlines the general workflow for the synthesis and purification of sodium this compound.

Characterization of Sodium this compound

To confirm the identity, purity, and structural integrity of the synthesized sodium this compound, a combination of analytical techniques is employed.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[2]

Experimental Protocol:

-

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the dried sodium this compound powder (5-10 mg) is placed directly on the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000 - 600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32[2]

-

Expected Data: The FTIR spectrum should display characteristic absorption peaks corresponding to the key functional groups in sodium this compound.

| Functional Group | Bond | Characteristic Peak (cm⁻¹) |

| Sulfate Group | S=O stretching | ~1220-1250 |

| Sulfate Group | S-O stretching | ~1060-1080 |

| Alkene | C=C stretching | ~1650 |

(Data sourced from BenchChem Application Note)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the retention of the double bond.[1]

Expected Data: The ¹H NMR spectrum will show characteristic signals for the different protons in the sodium this compound molecule.

| Proton Type | Chemical Shift (ppm) |

| Vinyl Protons (-CH=CH-) | ~5.3-5.4 |

| Methylene Protons adjacent to Sulfate (-CH₂-O-SO₃) | ~4.0-4.2 |

(Data sourced from BenchChem Technical Guide)[1]

Purity Assessment

The purity of the synthesized sodium this compound is a critical parameter. Impurities can include unreacted oleyl alcohol and inorganic salts from the synthesis process.[5]

Elemental Analysis (CHNS): This technique is used to verify the empirical formula of the compound by comparing the experimental elemental percentages to the theoretical values.[5] A deviation of less than 0.4% is generally considered acceptable for a pure compound.[5]

| Element | Theoretical Percentage |

| Carbon | 58.35% |

| Hydrogen | 9.52% |

| Sulfur | 8.65% |

| Sodium | 6.21% |

| Oxygen | 17.27% |

(Data sourced from BenchChem Purity Validation Guide)[5]

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying organic impurities, particularly unreacted oleyl alcohol.[5]

Experimental Protocol (for unreacted oleyl alcohol):

-

Column: C18 reverse-phase column.[5]

-

Mobile Phase: A suitable mixture, such as acetonitrile (B52724) and water.

-

Detection: UV detector.

-

Quantification: A calibration curve is constructed using oleyl alcohol standards to determine the concentration of any unreacted starting material in the sample.[5][6]

Quantitative Summary

The following tables summarize the key quantitative data for a typical laboratory-scale synthesis and characterization of sodium this compound.

Table 1: Synthesis Parameters and Yield

| Parameter | Value | Notes |

| Reactants | ||

| Oleyl Alcohol (MW: 268.49 g/mol ) | 26.85 g (0.1 mol) | |

| Sulfamic Acid (MW: 97.09 g/mol ) | 11.65 g (0.12 mol) | A 1.2 molar excess is used to drive the reaction to completion.[1] |

| Sodium Hydroxide (MW: 40.00 g/mol ) | ~4.8 g (0.12 mol) | Amount required for neutralization.[1] |

| Reaction Conditions | ||

| Temperature | 90-100°C | [1] |

| Reaction Time | 2-4 hours | [1] |

| Product | ||

| Sodium this compound (MW: 370.53 g/mol ) | [7] | |

| Theoretical Yield | 37.05 g | |

| Typical Actual Yield | ~33.3 g (90%) | Yield can vary based on conditions and purification efficiency.[1] |

Table 2: Purity and Characterization Data

| Parameter | Value | Method/Notes |

| Double Bond Retention | > 95% | Achievable with the sulfamic acid method.[1] |

| Final Purity | > 95% | After purification.[1] |

| FTIR Characteristic Peaks (cm⁻¹) | ||

| S=O stretching | ~1220-1250 | [1] |

| S-O stretching | ~1060-1080 | [1] |

| C=C stretching | ~1650 | [1] |

| ¹H NMR Chemical Shifts (ppm) | ||

| Vinyl Protons | ~5.3-5.4 | [1] |

| Methylene Protons (-CH₂-O-) | ~4.0-4.2 | [1] |

| Elemental Analysis | Theoretical values for C₁₈H₃₅NaO₄S.[5] | |

| Carbon | 58.35% | |

| Hydrogen | 9.52% | |

| Sulfur | 8.65% |

References

Mechanism of Action of Oleyl Sulfate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleyl sulfate (B86663), an anionic surfactant, exhibits a multifaceted mechanism of action within biological systems. Its primary and most well-characterized effect is the potent allosteric inhibition of lipoxygenase enzymes, key players in inflammatory pathways. Beyond this, its surfactant properties drive interactions with cellular membranes, leading to alterations in membrane fluidity and subsequent modulation of downstream signaling cascades, including those involving protein kinase C (PKC), phospholipases, and calcium signaling. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of oleyl sulfate, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism: Allosteric Inhibition of Lipoxygenase

This compound acts as a potent inhibitor of soybean lipoxygenase-1 (SLO-1) and human 15-lipoxygenase (15-HLO), enzymes critically involved in the biosynthesis of leukotrienes and other lipid mediators of inflammation.[1][2][3][4] This inhibition is not competitive with the substrate but occurs through binding to an allosteric site on the enzyme.[1][5] This interaction induces a conformational change that modulates the enzyme's catalytic activity.

Quantitative Inhibition Data

The inhibitory effects of this compound on lipoxygenase have been quantified through steady-state kinetic studies. The key parameters are summarized in the table below.

| Enzyme Target | Parameter | Value | Reference |

| Soybean Lipoxygenase-1 (SLO-1) | Ki (Inhibition Constant) | 0.7 ± 0.3 µM | [1][2][3] |

| KD (Dissociation Constant) | 0.6 ± 0.2 µM | [1][2][4] | |

| α (Change in Kmapp) | 4.6 ± 0.5 | [1][2][3] | |

| β (Change in kcat) | 0.85 ± 0.1 | [1][2][3] | |

| Human 15-Lipoxygenase (15-HLO) | KD (Dissociation Constant) | 0.4 ± 0.05 µM | [1][2][4] |

Interpretation of Data:

-

The low Ki and KD values indicate a high binding affinity of this compound to the allosteric site of both enzymes.[1][2][3][4]

-

For SLO-1, the α value greater than 1 signifies that the binding of this compound increases the apparent Michaelis constant (Kmapp), making it more difficult for the substrate to bind.[1][2][3]

-

The β value of less than 1 for SLO-1 indicates that this compound binding also leads to a slight decrease in the catalytic turnover rate (kcat).[1][2][3]

-

This combination of effects classifies the inhibition of SLO-1 by this compound as a form of hyperbolic mixed-type inhibition.[1][2][3]

Signaling Pathway Diagram: Allosteric Inhibition of Lipoxygenase

Experimental Protocol: Steady-State Kinetics of Lipoxygenase Inhibition

This protocol outlines the determination of kinetic parameters for the inhibition of lipoxygenase by this compound.

Materials:

-

Soybean Lipoxygenase-1 (SLO-1) or Human 15-Lipoxygenase (15-HLO)

-

Linoleic acid or Arachidonic acid (substrate)

-

This compound

-

Boric acid buffer (0.2 M, pH 9.0)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of the lipoxygenase enzyme in the borate (B1201080) buffer.

-

Prepare a stock solution of the substrate (linoleic acid or arachidonic acid) in ethanol.

-

Prepare various concentrations of this compound in the appropriate solvent.

-

-

Assay:

-

In a quartz cuvette, mix the borate buffer, a fixed concentration of the enzyme, and varying concentrations of this compound.

-

Incubate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate to the cuvette.

-

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.[6]

-

-

Data Analysis:

-

Determine the initial reaction velocities (v0) from the linear portion of the absorbance versus time plots.

-

Plot 1/v0 versus 1/[Substrate] (Lineweaver-Burk plot) for each concentration of this compound.

-

Analyze the resulting plots to determine the type of inhibition and calculate the kinetic parameters (Ki, α, and β) using appropriate enzyme kinetic software.[7][8][9]

-

Interaction with Cellular Membranes and Downstream Signaling

As an anionic surfactant, this compound is expected to interact with the phospholipid bilayer of cell membranes, a phenomenon observed with structurally similar molecules like sodium lauryl sulfate (SLS).[10][11] This interaction can lead to a cascade of intracellular events.

Membrane Perturbation and Increased Fluidity

The amphipathic nature of this compound, with its polar sulfate head and nonpolar oleyl tail, facilitates its insertion into the lipid bilayer. This insertion can disrupt the ordered packing of phospholipids, leading to an increase in membrane fluidity.

Inferred Downstream Signaling Pathways

The perturbation of the cell membrane and increased fluidity can trigger several downstream signaling events:

-

Calcium Influx: Increased membrane fluidity can alter the function of embedded ion channels or create transient pores, leading to an influx of extracellular calcium (Ca2+) into the cytoplasm.[12][13]

-

Protein Kinase C (PKC) Activation: The influx of Ca2+, along with the potential for this compound to mimic endogenous lipid second messengers, can lead to the activation of certain isoforms of Protein Kinase C (PKC), a key regulator of numerous cellular processes.[14][15]

-

Phospholipase Activation: The changes in the lipid environment and calcium levels can modulate the activity of phospholipases, such as phospholipase A2 (PLA2), which are involved in the generation of signaling molecules from membrane phospholipids.[16][17][18]

Hypothetical Signaling Cascade Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound Reveals Allosteric Inhibition of Soybean Lipoxygenase-1 and Human 15-Lipoxygenase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. This compound reveals allosteric inhibition of soybean lipoxygenase-1 and human 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty Acid Allosteric Regulation of C-H Activation in Plant and Animal Lipoxygenases [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Steady-state kinetics of lipoxygenase oxygenation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. viterbik12.usc.edu [viterbik12.usc.edu]

- 12. Regulation of Membrane Calcium Transport Proteins by the Surrounding Lipid Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Membrane Perturbation-Associated Ca2+ Signaling and Incoming Genome Sensing Are Required for the Host Response to Low-Level Enveloped Virus Particle Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Key Phospholipids That Bind and Activate Atypical PKCs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unfolding and Refolding of Protein by a Combination of Ionic and Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cholesterol-3-sulfate enhances phospholipase A2 activity by promoting interfacial binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The role of negatively charged lipids in lysosomal phospholipase A2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Group XV phospholipase A2, a lysosomal phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Sodium Oleyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sodium oleyl sulfate (B86663), an anionic surfactant with significant applications in research and drug development. This document details the physicochemical properties of sodium oleyl sulfate, with a focus on its micellization behavior, and provides in-depth experimental protocols for CMC determination.

Introduction to Sodium this compound and its Micellization

Sodium this compound is an anionic surfactant characterized by a long C18 unsaturated hydrocarbon chain (oleyl) and a polar sulfate head group.[1] This amphiphilic structure, particularly the presence of a cis-double bond in the oleyl chain, imparts unique properties compared to its saturated counterparts, influencing its packing at interfaces and its self-assembly in aqueous solutions.[1][2]

Above a specific concentration known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) aggregate to form thermodynamically stable structures called micelles.[1] This process is fundamental to the surfactant's function as a solubilizing agent, emulsifier, and detergent, making the CMC a critical parameter for formulation development.[2]

Quantitative Data on the CMC of Sodium this compound

The CMC of sodium this compound is influenced by factors such as purity, temperature, and the presence of electrolytes. The following tables summarize the available quantitative data.

Table 1: CMC and Surface Tension of High-Purity Sodium this compound and Related Compounds [2]

| Surfactant | Isomer Type/Purity | Chain Structure | CMC (mmol/L) | γcmc (mN/m) |

| Sodium this compound (SOS-95) | High Double Bond Retention (95.69%) | C18, cis-Δ9, Linear, Primary Sulfate | 0.028 | 31.96 |

| Sodium this compound (SOS-77) | Lower Double Bond Retention (77.38%) | C18, mixture of cis/trans and saturated, Linear, Primary Sulfate | >0.028 | >31.96 |

| Sodium Octadecyl Sulfate (OSS) | Saturated Analogue | C18, Saturated, Linear, Primary Sulfate | Higher than SOS | Higher than SOS |

Table 2: Illustrative Effect of Temperature on the CMC of Sodium this compound in Aqueous Solution *

| Temperature (°C) | Expected CMC (mmol/L) | General Trend for Anionic Surfactants |

| 15 | > 0.028 | CMC is generally higher at lower temperatures. |

| 25 | 0.028 | Reference value. |

| 35 | < 0.028 | Micellization is favored as the dehydration of the headgroup increases. |

| 45 | May start to increase | The disruption of structured water around the hydrophobic tail can disfavor micellization. |

Table 3: Illustrative Effect of Electrolytes on the CMC of Sodium this compound in Aqueous Solution *

Note: While it is well-established that the addition of electrolytes decreases the CMC of ionic surfactants, specific quantitative data for sodium this compound in various electrolyte solutions is not extensively available. The data below illustrates the expected trend.[1][5]

| Electrolyte | Concentration (mM) | Expected CMC (mmol/L) | General Trend for Anionic Surfactants |

| None | 0 | 0.028 | Reference value. |

| NaCl | 50 | Significantly < 0.028 | The effect is more pronounced at higher electrolyte concentrations. |

| CaCl₂ | 50 | Significantly < CMC with NaCl | The effect of divalent cations is also concentration-dependent. |

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of sodium this compound. The most common and reliable methods are surface tensiometry and conductometry.

Surface Tensiometry

This classic method involves measuring the surface tension of a surfactant solution at various concentrations. A sharp break in the plot of surface tension versus the logarithm of the surfactant concentration indicates the CMC.[5]

Apparatus:

-

Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath

Protocol:

-

Solution Preparation: Prepare a stock solution of sodium this compound in high-purity water at a concentration significantly above the expected CMC (e.g., 10 mmol/L).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Temperature Control: Maintain a constant temperature for all solutions using a thermostatically controlled water bath.

-

Surface Tension Measurement: Measure the surface tension of each solution, starting from the most dilute to the most concentrated, to minimize contamination. Ensure the tensiometer probe is thoroughly cleaned between measurements.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The CMC is determined from the intersection of the two linear portions of the plot.

Conductometry

This method is suitable for ionic surfactants like sodium this compound and relies on the change in the electrical conductivity of the solution with surfactant concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of conductivity increase changes due to the formation of less mobile micelles that also bind some counter-ions.

Apparatus:

-

Conductivity meter with a calibrated conductivity cell

-

Magnetic stirrer and stir bar

-

Burette or micropipette for titrations

-

Thermostatically controlled and jacketed vessel

Protocol:

-

Initial Setup: Place a known volume of high-purity water in the thermostatted vessel and allow it to reach the desired experimental temperature.

-

Initial Measurement: Immerse the calibrated conductivity electrode into the water and record the initial conductivity.

-

Titration: Add small, precise aliquots of a concentrated sodium this compound stock solution to the water with continuous stirring.

-

Equilibration and Measurement: Allow the solution to equilibrate after each addition and record the conductivity.

-

Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration (C). The plot will exhibit two linear regions with different slopes. The CMC is the concentration at the intersection of these two lines.

Visualizations

Micelle Formation and Surface Tension

The following diagram illustrates the relationship between surfactant concentration, the arrangement of surfactant molecules at the air-water interface, and the formation of micelles in the bulk solution, which corresponds to the critical micelle concentration.

Micellization process of sodium this compound.

Experimental Workflow for CMC Determination by Surface Tensiometry

The diagram below outlines the key steps in determining the critical micelle concentration using the surface tension method.

Workflow for CMC determination by surface tensiometry.

Conclusion

The critical micelle concentration is a fundamental parameter of sodium this compound that governs its performance in various applications, including drug delivery and formulation science. A CMC of approximately 0.028 mmol/L for high-purity sodium this compound serves as a key reference point. The actual CMC can be influenced by environmental factors such as temperature and the presence of electrolytes, generally following predictable trends for anionic surfactants. Accurate determination of the CMC under specific experimental conditions is crucial and can be reliably achieved using methods such as surface tensiometry and conductometry. This guide provides the foundational knowledge and practical protocols for researchers and scientists to effectively characterize and utilize sodium this compound in their work.

References

Oleyl Sulfate: An In-depth Technical Guide for Colloid Science and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl sulfate (B86663), specifically its sodium salt (sodium oleyl sulfate), is an anionic surfactant of significant interest across various scientific and industrial sectors, including colloid science and pharmaceutical formulations.[1][2] Its molecular structure, featuring a long, unsaturated hydrophobic oleyl chain and a hydrophilic sulfate head group, imparts valuable surface-active properties.[1] The presence of a cis-double bond in the C18 oleyl chain introduces a unique kink, which influences its molecular packing, solubility, and aggregation behavior, distinguishing it from its saturated counterparts like sodium stearyl sulfate.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, experimental protocols for its use, and its applications in creating advanced colloidal systems for drug delivery.

Physicochemical Properties of this compound

The efficacy of this compound as a surfactant is defined by several key quantitative parameters that govern its behavior in solution and at interfaces. Understanding these properties is crucial for its effective application in formulation development.

Core Properties

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which surfactant monomers begin to self-assemble into micelles.[5] This process is accompanied by a significant reduction in the surface tension of the solution. For high-purity sodium this compound (SOS-95), a CMC of 0.028 mmol/L has been reported, with the surface tension at the CMC (γcmc) being approximately 31.96 mN/m.[6][7]

| Property | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | 0.028 mmol/L | High-purity sodium this compound (SOS-95) in water at 25°C | [6][7] |

| Surface Tension at CMC (γcmc) | 31.96 mN/m | High-purity sodium this compound (SOS-95) in water at 25°C | [6][7] |

| Molecular Weight | 370.5 g/mol | [8] |

Factors Influencing Surface Tension

The surface tension of sodium this compound solutions is not static and can be influenced by several external factors, including temperature, pH, and the presence of electrolytes. While specific quantitative data for all these effects on sodium this compound are not extensively detailed in the available literature, general trends for anionic surfactants can be expected. For instance, an increase in temperature typically leads to a decrease in surface tension for most surfactants.[1]

Applications in Colloid Science and Drug Delivery

This compound's amphiphilic nature makes it a versatile tool in colloid science, with significant applications in the development of drug delivery systems.[2] Its primary roles include acting as an emulsifier, stabilizer, and permeation enhancer.[2]

Emulsion and Nanoemulsion Formation

This compound is instrumental in the formation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water.[9] By adsorbing at the oil-water interface, it reduces interfacial tension, facilitating the dispersion of one liquid into the other as fine droplets.[3] This property is crucial for creating stable nanoemulsions and microemulsions, which are increasingly explored for enhancing the solubility and bioavailability of poorly water-soluble drugs.[2]

Nanoparticle Stabilization

In the synthesis of nanoparticles, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, this compound can be employed as a stabilizer.[2] It adsorbs onto the nanoparticle surface, creating an electrostatic repulsion that prevents particle aggregation and ensures the stability of the colloidal dispersion.[2] The concentration of this compound can be adjusted to control the final particle size and surface charge (zeta potential) of the nanoparticles.[2]

Permeation Enhancement

Anionic surfactants like this compound can enhance the permeation of active pharmaceutical ingredients (APIs) through biological membranes, such as the skin.[10] They achieve this by interacting with the lipids and proteins of the stratum corneum, disrupting its highly organized structure. This disruption increases membrane fluidity and permeability, thereby facilitating the penetration of the API.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis, characterization, and application of this compound.

Synthesis of Sodium this compound (Laboratory Scale)

A common laboratory-scale synthesis of sodium this compound involves the sulfation of oleyl alcohol followed by neutralization.[11] The use of sulfamic acid as the sulfating agent is advantageous as it helps in retaining the double bond in the oleyl group.[11]

Materials and Equipment:

-

Reactants: Oleyl alcohol, Sulfamic acid, Sodium hydroxide (B78521), Urea (B33335) (optional catalyst)[11]

-

Equipment: Round-bottom flask, magnetic stirrer with hotplate, condenser, dropping funnel, thermometer, pH meter, rotary evaporator, Buchner funnel and flask, vacuum pump[11]

Procedure:

-

Reaction Setup: In a round-bottom flask, combine oleyl alcohol and sulfamic acid (molar ratio of 1:1.05 to 1:1.2). A catalytic amount of urea can be added to accelerate the reaction.[11]

-

Sulfation: Heat the mixture to 90-100°C with continuous stirring for 2-4 hours.[11]

-

Neutralization: Cool the mixture to 40-50°C and slowly add a sodium hydroxide solution until the pH reaches 7.0-8.5.[11]

-

Isolation of Crude Product: Remove water under reduced pressure using a rotary evaporator.[11]

-

Purification:

-

Dissolve the crude solid in a warm ethanol-water mixture (e.g., 70:30 v/v).[11]

-

Cool the solution to 0-5°C to precipitate inorganic salts.[11]

-

Filter the cold solution to remove the precipitated salts.[11]

-

Concentrate the filtrate using a rotary evaporator to obtain the purified sodium this compound.[11]

-

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined by measuring a physical property of the solution that changes abruptly at the micellization point, such as surface tension or conductivity.[12]

Method 1: Surface Tension Measurement (Du Noüy Ring Method)

Apparatus: Tensiometer with a platinum-iridium ring, sample vessel, micropipettes, analytical balance.[12]

Procedure:

-

Preparation: Prepare a series of dilutions of the sodium this compound solution in deionized water.[12]

-

Measurement: Measure the surface tension of each dilution, starting from the most dilute, using the tensiometer.[12]

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is identified as the concentration at the point of intersection of the two linear portions of the plot.[12]

Method 2: Conductivity Measurement

Apparatus: Conductivity meter, sample vessel, magnetic stirrer.[12]

Procedure:

-

Preparation: Prepare a concentrated stock solution of sodium this compound.

-

Measurement: Place a known volume of deionized water in the sample vessel and measure its conductivity. Titrate the water with the stock solution, recording the conductivity after each addition and allowing the solution to equilibrate.

-

Data Analysis: Plot the conductivity versus the surfactant concentration. The CMC is determined from the intersection of the two lines with different slopes.[12]

Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol describes a high-shear homogenization method for preparing SLNs using sodium this compound as a surfactant.[2]

Materials: Solid lipid (e.g., glyceryl monostearate), drug, sodium this compound, purified water, high-shear homogenizer.[2]

Procedure:

-

Melt the solid lipid at a temperature 5-10°C above its melting point.[2]

-

Disperse or dissolve the drug in the molten lipid.[2]

-

In a separate beaker, prepare an aqueous solution of sodium this compound and heat it to the same temperature as the lipid phase.[2]

-

Add the hot aqueous phase to the molten lipid phase under high-shear homogenization to form a coarse emulsion.

-

Allow the resulting nanoemulsion to cool to room temperature while stirring, leading to the formation of SLNs.[2]

-

Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential.[2]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex processes and relationships involving this compound.

Caption: Chemical reaction pathway for the synthesis of sodium this compound.

Caption: Experimental workflow for CMC determination using the surface tension method.

Caption: Simplified mechanism of this compound as a permeation enhancer.

Conclusion

This compound is a highly effective anionic surfactant with a unique molecular structure that provides distinct advantages in colloid science and drug formulation. Its ability to reduce surface tension, form stable emulsions, and enhance drug permeation makes it a valuable excipient in the development of advanced drug delivery systems. A thorough understanding of its physicochemical properties and the application of robust experimental protocols are essential for harnessing its full potential in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. Sodium this compound Surfactant [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Sodium this compound | C18H35NaO4S | CID 23686132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fats and oils: emulsification | Institute of Food Science and Technology [ifst.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Oleyl Sulfate: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of oleyl sulfate (B86663), focusing on its sodium salt, a widely utilized anionic surfactant. The document details its molecular structure, core physicochemical properties, and synthesis. Furthermore, it explores its applications in drug development, particularly as an excipient in nanoparticle formulations. Detailed experimental protocols for its synthesis and the characterization of its key properties are provided to support practical application in a research and development setting.

Molecular Structure and Identification

Oleyl sulfate is an alkyl sulfate featuring a long, unsaturated C18 oleyl hydrocarbon chain. The presence of a cis-double bond at the 9-position introduces a characteristic kink in the hydrophobic tail, which significantly influences its physicochemical properties compared to its saturated counterparts like sodium stearyl sulfate.[1] The hydrophilic head consists of a sulfate group. It is most commonly available as its sodium salt, sodium this compound.

Chemical Structure of Sodium this compound:

Table 1: Molecular and Chemical Identifiers for Sodium this compound

| Identifier | Value |

| IUPAC Name | sodium;[(Z)-octadec-9-enyl] sulfate[2] |

| Synonyms | Sodium (Z)-octadec-9-enyl sulfate, Oleyl sodium sulfate[3] |

| CAS Number | 1847-55-8[2] |

| Molecular Formula | C₁₈H₃₅NaO₄S[2] |

| SMILES | CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].[Na+][2] |

| InChI Key | MWZFQMUXPSUDJQ-KVVVOXFISA-M[2] |

Physicochemical Properties

The amphiphilic nature of this compound, with its distinct hydrophobic tail and hydrophilic head, governs its behavior in aqueous solutions, leading to self-assembly into micelles and significant surface activity.[4]

Table 2: Core Physicochemical Properties of Sodium this compound

| Property | Value | Notes |

| Molecular Weight | 370.5 g/mol [2] | |

| Appearance | White to faintly yellow powder | |

| pKa of Oleyl Hydrogen Sulfate | Strong Acid | Alkyl hydrogen sulfates are strong acids, analogous to sulfuric acid. The pKa is very low, and they are fully ionized at physiological pH. |

| Aqueous Solubility | Excellent[5] | Solubility is temperature-dependent and increases significantly above the Krafft temperature.[6] Quantitative data is not readily available. |

| Critical Micelle Concentration (CMC) | 0.028 mmol/L | For high-purity sodium this compound (SOS-95) in water at 25°C.[4] |

| Surface Tension at CMC (γcmc) | 31.96 mN/m | For high-purity sodium this compound (SOS-95) in water at 25°C.[4] |

Synthesis of Sodium this compound

Sodium this compound is typically synthesized by the sulfation of oleyl alcohol. A common method that preserves the integrity of the carbon-carbon double bond utilizes sulfamic acid as the sulfating agent, followed by neutralization with sodium hydroxide (B78521).[6] Using more aggressive sulfating agents like chlorosulfonic acid can lead to side reactions at the double bond.[7]

Experimental Protocols

Synthesis of Sodium this compound with High Double Bond Retention

This protocol details the laboratory-scale synthesis of sodium this compound using sulfamic acid to maintain the unsaturation of the oleyl chain.[6]

Materials:

-

Oleyl alcohol (reagent grade)

-

Sulfamic acid (99%)

-

Urea (optional catalyst)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (30-50% aqueous solution)

-

Deionized water

Equipment:

-

Round-bottom flask with a magnetic stirrer and condenser

-

Heating mantle

-

Thermometer

-

pH meter or pH indicator strips

-

Büchner funnel and flask

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve oleyl alcohol in DMF. Add sulfamic acid and a catalytic amount of urea. A recommended molar ratio is Oleyl Alcohol:Sulfamic Acid:Urea = 1:1.2:0.05.[8]

-

Sulfation: Heat the reaction mixture to 90-100°C with continuous stirring for 2-4 hours.[6] The progress of the reaction can be monitored by measuring the decrease in pH as oleyl hydrogen sulfate is formed.

-

Neutralization: Cool the mixture to 40-50°C. Slowly add the sodium hydroxide solution while stirring vigorously to neutralize the mixture to a pH of 7.0-8.5.[6] This reaction is exothermic and requires careful monitoring.

-

Isolation of Crude Product: The crude sodium this compound will precipitate. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification:

-

Dissolve the crude solid in a minimal amount of a warm 70:30 (v/v) ethanol-water mixture.

-

Cool the solution to 0-5°C for several hours to precipitate inorganic salts (sodium sulfate).

-

Filter the cold solution using a Büchner funnel to remove the precipitated salts.

-

Concentrate the filtrate using a rotary evaporator to obtain the purified sodium this compound.

-

-

Drying: Dry the final product under vacuum to a constant weight.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This protocol outlines the determination of the CMC of sodium this compound by measuring the change in conductivity of its aqueous solutions.

Materials:

-

Sodium this compound

-

High-purity deionized water

Equipment:

-

Conductivity meter with a calibrated probe

-

Thermostatted vessel

-

Magnetic stirrer and stir bar

-

Calibrated pipettes and volumetric flasks

Procedure:

-

Solution Preparation: Prepare a stock solution of sodium this compound in deionized water at a concentration well above the expected CMC (e.g., 10 mmol/L). Prepare a series of dilutions from the stock solution.

-

Measurement:

-

Place a known volume of deionized water into the thermostatted vessel and allow it to reach the desired temperature (e.g., 25°C).

-

Immerse the conductivity probe and record the initial conductivity.

-

Make small, incremental additions of the sodium this compound stock solution to the water, allowing the solution to equilibrate before each measurement. Record the conductivity after each addition.

-

-

Data Analysis:

-

Plot the specific conductivity versus the concentration of sodium this compound.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

-

Measurement of Surface Tension using the Du Noüy Ring Method

This protocol describes the measurement of the surface tension of sodium this compound solutions to determine the surface tension at the CMC.

Materials:

-

Sodium this compound

-

High-purity deionized water

-

Acetone or ethanol for cleaning

Equipment:

-

Tensiometer with a platinum-iridium Du Noüy ring

-

Thermostatted sample vessel

-

Micropipettes

Procedure:

-

Preparation: Thoroughly clean the platinum ring with a solvent (e.g., acetone) and then flame it to red heat to remove any organic contaminants. Prepare a series of aqueous solutions of sodium this compound with concentrations spanning the expected CMC.

-

Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water (surface tension ≈ 72 mN/m at 25°C).

-

Measurement:

-

Place the most dilute sodium this compound solution into the thermostatted sample vessel and allow it to reach thermal equilibrium.

-

Immerse the ring in the solution.

-

Slowly raise the sample stage, pulling the ring through the liquid-air interface.

-

Record the maximum force exerted on the ring just before the liquid lamella breaks.

-

Repeat the measurement for each solution, from the most dilute to the most concentrated.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the sodium this compound concentration.

-

The surface tension will decrease with increasing concentration and then plateau. The concentration at the inflection point is the CMC, and the surface tension value in the plateau region is the γcmc.

-

Applications in Drug Development

Sodium this compound is a versatile excipient in pharmaceutical formulations, acting as an emulsifier, stabilizer, and permeation enhancer.[9] Its primary application is in the formulation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs), to improve the solubility and bioavailability of poorly water-soluble drugs.[1]

Role in Solid Lipid Nanoparticle (SLN) Formulation

In the hot homogenization technique for preparing SLNs, sodium this compound is used as a surfactant to emulsify the molten lipid phase containing the drug in an aqueous medium. It adsorbs at the oil-water interface, reducing interfacial tension and preventing particle aggregation through electrostatic repulsion, thus ensuring the stability of the nanoparticle dispersion.[1]

Conclusion

This compound, particularly as its sodium salt, is an anionic surfactant with significant utility in research and pharmaceutical applications. Its unique molecular structure, characterized by the unsaturated oleyl chain, imparts favorable physicochemical properties, including a low critical micelle concentration and high surface activity. This guide has provided a detailed overview of its structure, properties, synthesis, and a key application in drug delivery, supplemented with actionable experimental protocols. This information serves as a valuable resource for scientists and researchers working with this versatile surfactant.

References

- 1. benchchem.com [benchchem.com]

- 2. Sodium this compound | C18H35NaO4S | CID 23686132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. smartsystems-eg.com [smartsystems-eg.com]

- 9. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

Spontaneous Aggregation Behavior of Oleyl Sulfate in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oleyl sulfate (B86663) (SOS) is an anionic surfactant of significant interest across various scientific and industrial domains, including pharmaceuticals, materials science, and nanotechnology. Its amphiphilic molecular structure, featuring a hydrophilic sulfate head group and a long, unsaturated oleyl (C18:1) hydrophobic tail, drives its spontaneous self-assembly in aqueous solutions. This aggregation behavior is fundamental to its utility as an emulsifier, dispersant, and solubilizing agent. The presence of a cis-double bond in the oleyl chain introduces a conformational kink, distinguishing its aggregation characteristics from its saturated counterparts. This guide provides a comprehensive technical overview of the spontaneous aggregation of oleyl sulfate in aqueous environments, focusing on its physicochemical properties, the thermodynamics of aggregation, and the experimental methodologies employed for its characterization.

Physicochemical Properties of this compound Aggregation

The spontaneous aggregation of this compound in aqueous solutions is primarily characterized by the formation of micelles above a specific concentration known as the Critical Micelle Concentration (CMC). These aggregates can adopt various morphologies, from spherical micelles to more complex liquid crystalline structures at higher concentrations.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that signifies the onset of micelle formation. It is the concentration at which the surfactant monomers in the bulk solution are in equilibrium with the aggregated micelles. For high-purity sodium this compound (SOS-95), a CMC value of 0.028 mmol/L has been reported at 25°C. At this concentration, the surface tension of the solution reaches a minimum value of approximately 31.96 mN/m . The low CMC of this compound indicates its high efficiency in forming micelles, a desirable characteristic for many applications.

Factors Influencing the CMC

The CMC of this compound is sensitive to various environmental factors:

-

Temperature: The effect of temperature on the CMC of ionic surfactants is often complex. Initially, an increase in temperature can lead to a decrease in the CMC due to the reduced hydration of the hydrophilic head groups, which favors micellization. However, at higher temperatures, the disruption of the structured water molecules around the hydrophobic tails can disfavor micellization, potentially leading to an increase in the CMC.

-

Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), significantly reduces the CMC of this compound. The counterions from the salt screen the electrostatic repulsion between the negatively charged sulfate head groups, thereby promoting the aggregation of surfactant monomers at lower concentrations.

-

Additives: The presence of co-surfactants and polymers can also influence the CMC. Co-surfactants can incorporate into the micelles, altering their composition and stability, which can lead to a change in the CMC. Polymers can interact with surfactant micelles, forming polymer-surfactant complexes, which can also affect the aggregation behavior.

Aggregate Morphology

In aqueous solutions, sodium this compound spontaneously forms sphere-like micelles at concentrations above the CMC. As the concentration of SOS increases, the size of these aggregates tends to grow. At even higher concentrations, more ordered structures, such as lamellar phase liquid crystals with characteristic Maltese cross textures under polarized light, can be formed.

Data Presentation

The following tables summarize the key quantitative data related to the aggregation of sodium this compound in aqueous solutions.

Table 1: Physicochemical Properties of Sodium this compound (SOS-95) in Aqueous Solution at 25°C

| Parameter | Value | Reference |

| Critical Micelle Concentration (CMC) | 0.028 mmol/L | [1] |

| Surface Tension at CMC (γcmc) | 31.96 mN/m | [1] |

Table 2: Influence of Temperature on the CMC of Sodium this compound (Illustrative)

| Temperature (°C) | Expected Change in CMC | Rationale |

| 25 | 0.028 mmol/L (Reference) | Baseline value. |

| 35 | Decrease | Increased dehydration of the headgroup favors micellization. |

| 45 | Potential Increase | Disruption of structured water around the hydrophobic tail can disfavor micellization. |

Note: The values other than the reference at 25°C are based on general principles for anionic surfactants, as specific experimental data for this compound at these temperatures was not available in the reviewed literature.

Table 3: Influence of Electrolyte (NaCl) on the CMC of Sodium this compound at 25°C (Qualitative)

| NaCl Concentration (mM) | Effect on CMC | Rationale |

| 0 | 0.028 mmol/L (Reference) | No added electrolyte. |

| 50 | Significant Decrease | Screening of electrostatic repulsion between head groups. |

Thermodynamics of Micellization

The spontaneous formation of micelles is a thermodynamically driven process. The standard Gibbs free energy of micellization (ΔG°mic) for ionic surfactants can be estimated from the CMC using the following equation:

ΔG°mic ≈ (2 - β)RT ln(XCMC)

where:

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

-

XCMC is the CMC expressed as a mole fraction.

-

β is the degree of counterion binding to the micelle.

Experimental Protocols

The characterization of this compound aggregation involves a suite of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tension Measurement

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.

-

Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Prepare a stock solution of sodium this compound in deionized water.

-

Prepare a series of dilutions of the stock solution with varying concentrations, spanning a range below and above the expected CMC.

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of each solution, ensuring temperature control.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

Characterization of Aggregate Size and Morphology

Method: Dynamic Light Scattering (DLS)

-

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. The hydrodynamic diameter of the aggregates is calculated from the diffusion coefficient using the Stokes-Einstein equation.

-

Apparatus: DLS instrument with a laser light source and a correlator.

-

Procedure:

-

Prepare aqueous solutions of sodium this compound at concentrations above the CMC.

-

Filter the solutions through a microporous filter (e.g., 0.22 µm) to remove dust and other particulates.

-

Place the filtered solution in a clean cuvette.

-

Equilibrate the sample to the desired temperature in the DLS instrument.

-

Perform the DLS measurement to obtain the correlation function.

-

Analyze the correlation function to determine the size distribution and average hydrodynamic diameter of the micelles.

-

Method: Transmission Electron Microscopy (TEM)

-

Principle: TEM provides direct visualization of the morphology and size of the surfactant aggregates. Cryogenic TEM (Cryo-TEM) is often preferred for observing micelles in their native, hydrated state.

-

Apparatus: Transmission Electron Microscope.

-

Procedure (Cryo-TEM):

-

Prepare a solution of sodium this compound at the desired concentration.

-

Apply a small drop of the solution to a TEM grid.

-

Blot the grid to create a thin film of the solution.

-

Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane) to vitrify the water.

-

Transfer the vitrified sample to the TEM for imaging under cryogenic conditions.

-

Acquire images to observe the shape and size of the micelles.

-

Visualizations

Micellization Process

Caption: Spontaneous aggregation of this compound monomers into a micelle above the CMC.

Experimental Workflow for CMC Determination

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Logical Relationship of Factors Affecting Aggregation

Caption: Factors influencing the aggregation behavior of this compound.

Conclusion

The spontaneous aggregation of this compound in aqueous solutions is a critical phenomenon that underpins its widespread applications. This technical guide has provided a detailed overview of the core aspects of this behavior, including the critical micelle concentration, factors influencing aggregation, and the thermodynamics of micellization. The detailed experimental protocols and visualizations offer a practical framework for researchers and professionals in the field. A thorough understanding of these principles is essential for the rational design and optimization of formulations and processes involving this compound. Further research to quantify the thermodynamic parameters and the aggregation number of this compound micelles under various conditions will provide a more complete picture of its aggregation behavior.

References

Role of the cis-double bond in oleyl sulfate surface activity

An In-depth Technical Guide on the Role of the Cis-Double Bond in Oleyl Sulfate (B86663) Surface Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Oleyl Sulfate (SOS) is an anionic surfactant of significant interest across various scientific and industrial domains, including cosmetics, cleaning formulations, and drug delivery systems.[1] Its efficacy is rooted in its amphiphilic molecular structure, which features a hydrophilic sulfate head group and a long, hydrophobic oleyl tail.[1][2] A defining characteristic of sodium this compound is the presence of a cis-double bond within its C18 oleyl chain. This introduces a "kink" that critically influences its physicochemical properties, such as molecular packing, solubility, and aggregation behavior, setting it apart from its saturated counterparts like sodium stearyl sulfate.[1][3]

This technical guide provides a comprehensive exploration of the core mechanisms governed by this structural feature, detailing its impact on surface activity. The guide is supported by quantitative data, detailed experimental protocols for property characterization, and visualizations of key processes and relationships.

The Decisive Kink: Molecular Structure and Its Implications

The surfactant properties of Sodium this compound are driven by its amphiphilic nature, comprising a polar, water-soluble (hydrophilic) sulfate head and a nonpolar, water-insoluble (hydrophobic) oleyl tail.[1] The oleyl group is a monounsaturated C18 alkyl chain with a cis-double bond typically located at the C9 position. This configuration forces a bend of approximately 30 degrees in the hydrocarbon chain.

This "kink" is the primary structural difference from its saturated analogue, sodium stearyl sulfate, which possesses a linear, flexible alkyl chain. This distinction is fundamental to understanding the differences in their surface-active properties. The bent structure of the oleyl chain hinders efficient and dense packing of the surfactant molecules both at interfaces and within self-assembled structures like micelles.[4]

Caption: Molecular structures of Sodium Oleyl and Stearyl Sulfate.

Impact on Surface Activity: A Quantitative Comparison

The presence of the cis-double bond fundamentally alters the surface-active properties of this compound when compared to its saturated counterpart, stearyl sulfate. This structural difference influences key performance indicators such as the critical micelle concentration (CMC) and the surface tension at the CMC (γcmc).

Adsorption at Interfaces and Surface Tension Reduction

In an aqueous solution, sodium this compound molecules spontaneously migrate to interfaces, such as the air-water or oil-water interface, to minimize the unfavorable contact between their hydrophobic tails and water.[1] They orient themselves with the oleyl tail directed away from the water and the sulfate head remaining in it. This accumulation disrupts the cohesive forces between water molecules, leading to a significant reduction in surface tension.[1]

Micelle Formation and Critical Micelle Concentration (CMC)

As the concentration of sodium this compound increases, the interface becomes saturated. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules begin to self-assemble into aggregates called micelles within the bulk of the solution.[5][6] The CMC is a crucial parameter indicating the efficiency of a surfactant; a lower CMC means less surfactant is needed to initiate micellization and achieve maximum surface tension reduction.

The kink in the oleyl chain, by creating steric hindrance, leads to less efficient packing in the micelle. This results in a lower CMC compared to its saturated counterpart, making sodium this compound a more efficient and effective surfactant.[7]

Comparative Performance Data

The efficacy of a surfactant is determined by several key performance indicators. The following table summarizes quantitative data for sodium this compound and its counterparts, offering a clear comparison of their fundamental properties.[8]

| Surfactant | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (mN/m) |

| Sodium this compound | 0.028[3][5] | 31.96[3][5] |

| Sodium Lauryl Sulfate (SLS) / Sodium Dodecyl Sulfate (SDS) | ~8.2[8] | ~32.0 - 39.5[8] |

| Sodium Stearyl Sulfate | Higher CMC than this compound[4] | Lower γcmc than this compound[4] |

Note: The data for Sodium Stearyl Sulfate indicates a higher CMC, suggesting it is less efficient at forming micelles compared to Sodium this compound, a direct consequence of the packing differences imparted by the cis-double bond.

Synthesis Pathway

Sodium this compound is typically synthesized via the sulfation of oleyl alcohol. To preserve the crucial cis-double bond, which is susceptible to attack by aggressive sulfating agents, milder reagents are preferred.[9][10] The use of sulfamic acid is advantageous as it allows for a high retention of the double bond.[9] The process involves two main steps: the sulfation of oleyl alcohol to form oleyl hydrogen sulfate, followed by neutralization with a sodium base.[9]

Caption: Synthesis of Sodium this compound.

Experimental Protocols

Accurate characterization of surface activity is essential for applying surfactants effectively. Below are detailed protocols for determining the Critical Micelle Concentration.

Protocol 1: CMC Determination by Surface Tension Measurement

This is a classic method that identifies the CMC by observing a sharp break in the plot of surface tension versus the logarithm of the surfactant concentration.[3]

Apparatus:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath

Procedure:

-

Preparation of Solutions: Prepare a stock solution of sodium this compound in high-purity deionized water at a concentration well above the expected CMC. Create a series of dilutions from the stock solution.[11]

-

Calibration: Calibrate the tensiometer according to the manufacturer's instructions. Measure the surface tension of deionized water to ensure the cleanliness of the setup (~72 mN/m at 25°C).[7]

-

Measurement: Measure the surface tension of each dilution, starting from the most dilute and proceeding to the most concentrated. Allow each solution to equilibrate at a constant temperature.[3]

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The CMC is determined from the intersection of the two linear portions of the plot. The γcmc is the surface tension value in the plateau region.[7]

Caption: Workflow for CMC determination by tensiometry.

Protocol 2: CMC Determination by Conductivity Measurement

This method is suitable for ionic surfactants and relies on the change in the molar conductivity of the solution as micelles are formed.[7]

Apparatus:

-

Conductivity meter with a probe

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath

Procedure:

-

Preparation of Solutions: Prepare a series of sodium this compound solutions in deionized water, similar to the tensiometry method.

-

Calibration: Calibrate the conductivity meter using standard solutions.

-

Measurement: Immerse the conductivity probe in each solution (from lowest to highest concentration) at a constant temperature and record the specific conductivity (κ).

-

Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration (C). The plot will exhibit two linear regions with different slopes. The CMC is the concentration at the intersection of these two lines.[7]

Caption: Workflow for CMC determination by conductivity.

Applications in Drug Delivery

The unique properties of sodium this compound make it a valuable excipient in pharmaceutical formulations, particularly in drug delivery systems.[12]

-

Emulsifier and Stabilizer: It is used to stabilize nanoparticulate systems, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles. It adsorbs onto the nanoparticle surface, providing electrostatic repulsion that prevents aggregation and ensures the stability of the colloidal dispersion.[12]

-

Permeation Enhancer: Anionic surfactants can enhance the permeation of drugs through biological membranes like the skin. They interact with the lipids and proteins of the stratum corneum, disrupting its highly organized structure. This disruption increases membrane fluidity and permeability, facilitating the penetration of active pharmaceutical ingredients (APIs).[8] The choice of surfactant, influenced by factors like the alkyl chain's unsaturation, can impact the efficiency of drug delivery.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Sodium this compound Surfactant [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on Early Research of Oleyl Sulfate and its Analogs as Hypocholesterolemic Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research into oleyl sulfate (B86663) and its related compounds as potential hypocholesterolemic agents. The focus is on presenting the quantitative data, detailed experimental methodologies, and proposed mechanisms of action based on foundational studies. While direct early research on oleyl sulfate is limited, this guide draws heavily on a key study involving oleyl p-toluenesulfonate, a close structural analog, and contextualizes it with research on other sulfated lipids.

Quantitative Data from Animal Studies

Early investigations into the cholesterol-lowering effects of oleyl derivatives primarily utilized rat models fed a hypercholesterolemic diet. The data presented below is synthesized from a pivotal study on oleyl p-toluenesulfonate, which demonstrated significant reductions in both plasma and liver cholesterol levels.

Table 1: Effect of Oleyl p-Toluenesulfonate on Plasma and Liver Cholesterol in Cholesterol-Fed Rats

| Treatment Group | Plasma Cholesterol (mg/dL) | Liver Cholesterol (mg/g) |

| Control (Cholesterol-Fed) | 250 ± 25 | 30 ± 5 |

| Oleyl p-Toluenesulfonate | 150 ± 20 | 18 ± 4 |

| Linoleyl p-Toluenesulfonate | 145 ± 18 | 17 ± 3 |